molecular formula C6H13NO3 B14429224 2-Methyl-5-nitropentan-2-ol CAS No. 79928-61-3

2-Methyl-5-nitropentan-2-ol

Cat. No.: B14429224
CAS No.: 79928-61-3
M. Wt: 147.17 g/mol
InChI Key: HGGBYJGRYRWRBE-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropentan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a nitro group (-NO2) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitropentan-2-ol can be achieved through several methods. One common approach involves the nitration of 2-Methylpentan-2-ol using nitric acid. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitropentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 2-Methyl-5-nitropentan-2-one or 2-Methyl-5-nitropentanoic acid.

    Reduction: Formation of 2-Methyl-5-aminopentan-2-ol.

    Substitution: Formation of 2-Methyl-5-nitropentan-2-chloride or 2-Methyl-5-nitropentan-2-bromide.

Scientific Research Applications

2-Methyl-5-nitropentan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitropentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitrohexan-2-ol: Similar structure but with an additional carbon atom in the chain.

    2-Methyl-4-nitropentan-2-ol: Nitro group positioned on a different carbon atom.

    2-Methyl-5-nitrobutan-2-ol: Shorter carbon chain.

Uniqueness

2-Methyl-5-nitropentan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a nitro group on the same carbon atom makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

79928-61-3

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-methyl-5-nitropentan-2-ol

InChI

InChI=1S/C6H13NO3/c1-6(2,8)4-3-5-7(9)10/h8H,3-5H2,1-2H3

InChI Key

HGGBYJGRYRWRBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC[N+](=O)[O-])O

Origin of Product

United States

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